2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the bromine and iodine substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) are employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of various oxidized pyrazole derivatives.
Scientific Research Applications
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The presence of halogen and nitro groups allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-iodo-1H-pyrazole
- 5-methyl-3-nitro-1H-pyrazole
Uniqueness
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the combination of bromine, iodine, and nitro functional groups in a single molecule. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-iodopyrazol-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrIN5O3/c1-5-8(10)9(16(18)19)13-14(5)4-7(17)15-3-6(11)2-12-15/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMTFSYOZMNMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)I)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrIN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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